molecular formula C21H21N3O4 B2778368 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-78-3

4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No. B2778368
CAS RN: 2034387-78-3
M. Wt: 379.416
InChI Key: YQYQFCPBWXYSSH-UHFFFAOYSA-N
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Description

The compound “4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]isoxazol-3-yl group , an azetidin-3-yl group, and a pyridin-2(1H)-one group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, isoxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the known structures of its functional groups. The benzo[d]isoxazol-3-yl group is an electron-rich azole with an oxygen atom next to the nitrogen . The azetidin-3-yl group is a four-membered ring containing nitrogen . The pyridin-2(1H)-one group is a six-membered ring containing nitrogen and an oxygen atom in a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the benzo[d]isoxazol-3-yl group is known to undergo photolysis, rearranging to oxazole through an azirine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzo[d]isoxazol-3-yl group could influence its acidity, as isoxazole has a pKa of -3.0 .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Azetidin-2-ones have been synthesized and evaluated for their antibacterial activity. Hoti et al. (2017) synthesized a series of new azetidin-2-ones based on 3-nitrobenzopyran-2-one, which displayed significant activity against microorganisms like S. aureus, E. coli, and Klebsiella. The study highlights the potential of azetidin-2-ones as antibacterial agents, indicating a research avenue for compounds like the one (Hoti et al., 2017).

Antimicrobial and Cytotoxic Activity

Another study by Ansari and Lal (2009) explored the synthesis of novel azetidin-2-ones and their evaluation as antimicrobial agents. The structural elucidation and screening of these compounds revealed their potential against various microbial strains, underscoring the versatility of azetidin-2-ones in antimicrobial research (Ansari & Lal, 2009).

Antifungal and Antibacterial Potential

Mistry and Desai (2006) reported the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, which were then screened for their antibacterial and antifungal activities. This study provides insights into the potential use of azetidin-2-ones in combating fungal and bacterial infections (Mistry & Desai, 2006).

Insecticidal and Antimicrobial Applications

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiation, demonstrating their insecticidal and antibacterial potential. This study highlights the broader applicability of heterocyclic compounds in both pest control and antimicrobial domains (Deohate & Palaspagar, 2020).

Synthesis and Characterization of Azetidin-2-ones

Further, the synthesis and evaluation of azetidin-2-ones for potential antimicrobial and anti-inflammatory properties have been a subject of research, indicating the structural versatility and functional adaptability of these compounds in medicinal chemistry and drug development efforts. Studies have explored the synthesis of various azetidin-2-one derivatives, evaluating their antimicrobial and cytotoxic activities, and providing a foundation for future research into compounds with similar structures (Noolvi et al., 2014).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. For instance, the compound could be studied for its potential therapeutic effects, similar to other compounds containing a benzo[d]isoxazol-3-yl group .

properties

IUPAC Name

4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-8-15(9-21(26)24(13)14-6-7-14)27-16-11-23(12-16)20(25)10-18-17-4-2-3-5-19(17)28-22-18/h2-5,8-9,14,16H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQFCPBWXYSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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